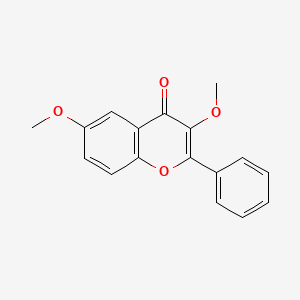

3,6-Dimethoxyflavone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-ジメトキシフラボンは、フラボン構造の3位と6位に2つのメトキシ基を持つフラボノイド化合物です。 フラボノイドは、抗酸化、抗炎症、抗癌作用など、さまざまな生物活性を有する植物の二次代謝産物のクラスです .

2. 製法

合成経路と反応条件: 3,6-ジメトキシフラボンの合成には、通常、フラボン前駆体のメトキシ化が含まれます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下でヨウ化メチルを使用して、3,6-ジヒドロキシフラボンをメチル化する方法です。 反応は、アセトンやジメチルホルムアミドなどの有機溶媒中で高温で行われます .

工業生産方法: 3,6-ジメトキシフラボンの工業生産には、同様の合成経路がより大規模に使用される場合があります。連続フローリアクターと最適化された反応条件を使用すると、収率と純度を向上させることができます。 プロセスには、再結晶やクロマトグラフィーなどの精製工程も含まれ、最終生成物が得られます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxyflavone typically involves the methoxylation of flavone precursors. One common method is the methylation of 3,6-dihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

反応の種類: 3,6-ジメトキシフラボンは、次のようなさまざまな化学反応を起こします。

酸化: キノンまたはその他の酸化された誘導体に変換できます。

還元: 還元反応により、ジヒドロフラボンに変換できます。

一般的な試薬と条件:

酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは過酸化水素などの試薬。

還元: 炭素担持パラジウムまたは水素化ホウ素ナトリウムを使用した触媒的水素化。

形成される主要な生成物:

酸化: キノンまたはヒドロキシル化誘導体の形成。

還元: ジヒドロフラボンの形成。

置換: ハロゲン化またはニトロ化フラボンの形成.

4. 科学研究における用途

化学: 他のフラボノイド誘導体の合成のための前駆体として使用されます。

生物学: 酵素活性やシグナル伝達経路の調節における役割が調査されています。

科学的研究の応用

Antioxidant Activity

3,6-Dimethoxyflavone exhibits significant antioxidant properties. Research indicates that flavonoids can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. A study highlighted the antioxidative activity of this compound in the linoleic acid system, demonstrating its potential as a natural antioxidant agent .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. In vitro studies have shown that this compound can prevent neuronal cell death induced by various neurotoxic agents. For instance, it was found to reduce cell viability loss in neuronal cell lines exposed to DNA-alkylating agents . This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. The isolation of this compound from plants such as Artemisia monosperma has led to investigations into its efficacy against bacterial and fungal infections . Such properties make it a candidate for developing new antimicrobial agents.

Antidiabetic Potential

Research has indicated that flavonoids like this compound may possess anti-diabetic properties by inhibiting enzymes such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate metabolism; thus, their inhibition can help manage blood glucose levels .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies and Research Findings

作用機序

3,6-ジメトキシフラボンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。

抗癌作用: カスパーゼを活性化し、細胞増殖経路を阻害することで、癌細胞のアポトーシスを誘導します。

抗炎症作用: シクロオキシゲナーゼ-2などのプロ炎症性サイトカインや酵素の産生を阻害します。

抗酸化作用: フリーラジカルを消去し、抗酸化酵素の活性を高めます.

類似化合物との比較

3,6-ジメトキシフラボンは、他の類似のフラボノイド化合物と比較できます。

5-ヒドロキシ-3,7-ジメトキシフラボン: 構造は似ていますが、追加のヒドロキシル基があり、異なる生物活性を示します.

6,3'-ジメトキシフラボン: メトキシ基が異なる位置にある別のジメトキシフラボンで、独特の特性を示します.

トリシン(5,7,4'-トリヒドロキシ-3',5'-ジメトキシフラボン): 追加のヒドロキシル基を持つ多機能フラボノイドで、強力な生物活性を示すことが知られています.

ユニークさ: 3,6-ジメトキシフラボンは、特定のメトキシ基の位置により、生物活性と化学反応性に影響を与えているため、ユニークです。 独特の構造により、さまざまな分子標的と相互作用し、ユニークな薬理学的特性を示します .

生物活性

3,6-Dimethoxyflavone is a naturally occurring flavonoid known for its diverse biological activities. It belongs to the flavone class of compounds, which are characterized by a common C6-C3-C6 structure. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment, antioxidant activity, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H14O7

- IUPAC Name : 4',5,7-trihydroxy-3,6-dimethoxyflavone

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 318.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity of flavonoids is often correlated with their ability to donate hydrogen atoms or electrons to free radicals.

Anticancer Properties

Research indicates that this compound possesses anticancer activity against various cancer cell lines. For instance, it has been found to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 0.1 µM .

Other Pharmacological Activities

Beyond its antioxidant and anticancer properties, this compound has been reported to exhibit several other biological activities:

- Anti-inflammatory : Reduces inflammation markers in various models.

- Antibacterial : Demonstrates activity against several bacterial strains.

- Hepatoprotective : Protects liver cells from damage induced by toxins.

Table 2: Summary of Biological Activities

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Cell Signaling Pathways : It modulates key signaling pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.

- Gene Expression Regulation : Influences the expression of genes involved in apoptosis and oxidative stress response.

- Enzyme Inhibition : Acts as an inhibitor for certain enzymes related to inflammation and cancer progression.

特性

IUPAC Name |

3,6-dimethoxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-8-9-14-13(10-12)15(18)17(20-2)16(21-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKORUNDAHVLAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What biological activities has 4′,5,7-trihydroxy-3,6-dimethoxyflavone demonstrated?

A1: 4′,5,7-Trihydroxy-3,6-dimethoxyflavone has shown promising in vitro antioxidant, antiepileptic, and anticholinergic properties. [] It effectively scavenges DPPH• and ABTS•+ radicals and inhibits human carbonic anhydrase (hCA) I and II isoenzymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. []

Q2: Which plant species are reported to contain 3,6-dimethoxyflavone derivatives?

A2: this compound derivatives have been found in various plant species, including Dodonaea angustifolia, [, ] Clerodendrum myricoides, [] Varthemia iphionoides, [, ] Dodonaea viscosa, [, , , ] Iris bungei, [] Artemisia species, [] Laggera tomentosa, [] Baccharis incarum, [] Helichrysum rutilans, [] Centaurea microcarpa, [] Platanus orientalis, [] Juglans regia pollen, [] Centipeda cunninghamii, [] and Ajania tenuifolia. []

Q3: What is the structure of axillarin and what is its known biological activity?

A3: Axillarin is a flavonol glycoside with the chemical name 5,7,4′-trihydroxy-3,6-dimethoxyflavone-3′-O-β-D-xylopyranoside. It was isolated from Platanus orientalis leaves and demonstrated antihepatotoxic and antioxidant activities in vitro. []

Q4: Can you describe the antiplasmodial activity of compounds isolated from Dodonaea angustifolia?

A5: Three compounds isolated from Dodonaea angustifolia - pinocembrin, santin, and 2-hydroxy-15,16-epoxyceloda-3,13(16),14-trien-18-oic acid - exhibited significant antiplasmodial activity against Plasmodium berghei in mice. [] Pinocembrin was the most potent, followed by santin and the clerodane diterpene. []

Q5: What is the significance of the isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia?

A6: The isolation of 5,6,7-trihydroxy-3,4'-dimethoxyflavone from Dodonaea angustifolia is significant because it was the first time this compound was identified as a natural product. [] This discovery highlights the potential of exploring natural sources for novel chemical entities with potential biological activities.

Q6: What are the potential cosmetic applications of compounds found in Dodonaea viscosa?

A7: Research on Dodonaea viscosa revealed that 5,7,4'-trihydroxy-3'-(4-hydroxy-3-methylbutyl)-5'-(3-methylbut-2-enyl)-3,6-dimethoxyflavone exhibits collagenase inhibitory activity, while scopoletin demonstrates significant tyrosinase inhibitory activity. [] These findings suggest their potential as active ingredients in cosmetic products targeting anti-aging and skin-whitening applications.

Q7: How do the antioxidant properties of methoxylated flavonols from Helichrysum rutilans compare to known antioxidants?

A8: Methoxylated flavonols isolated from Helichrysum rutilans, such as 5,7,8-trihydroxy-3,6-dimethoxyflavone-8-O-2-methyl-2-butanoate and 5,7-dihydroxy-3,6,8-trimethoxyflavone, exhibited high antioxidant capacities in ORAC hydroxyl radical, ORAC peroxyl radical, and FRAP assays. [] These compounds showed comparable or even higher antioxidant potential than established standards like Trolox and ascorbic acid, suggesting their potential as natural antioxidants.

Q8: What is the potential of Juglans regia pollen as a source of bioactive compounds?

A9: Juglans regia pollen is a promising source of bioactive compounds, particularly polyphenols and flavonoids like quercetin 3-O-sophoroside and 4′,5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside. [] These compounds contribute to the pollen's significant antioxidant and cytotoxic activity against various cancer cell lines, indicating its potential in developing functional foods and nutraceuticals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。